molecular formula C11H13N3O B1481702 (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol CAS No. 2090959-65-0

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481702
CAS No.: 2090959-65-0
M. Wt: 203.24 g/mol
InChI Key: RTPVWQFTBBXJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol ( 2090959-65-0) is a high-purity chemical compound offered as a valuable building block for scientific research and development. With a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol , this molecule features a hybrid heterocyclic structure combining pyrazole and pyridine rings, a motif frequently explored in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (the methanol group) and hydrogen bond acceptors (the pyridine and pyrazole nitrogens) makes it a versatile intermediate for constructing more complex molecules, such as pharmaceuticals and agrochemicals. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPVWQFTBBXJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

The compound's molecular formula is C11H13N3OC_{11}H_{13}N_{3}O with a molecular weight of 203.24 g/mol. It can be synthesized through various methods, including cyclization reactions involving terminal alkynes and aromatic aldehydes, often utilizing transition-metal catalysts for enhanced efficiency .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells . The structure of pyrazole is crucial for its bioactivity; modifications can enhance its potency against specific cancer types.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against several pathogens. Pyrazole derivatives are known to exhibit activity against:

  • Bacteria : Including strains like Staphylococcus aureus.
  • Fungi : Such as Candida albicans.

These activities suggest potential applications in treating infections and developing new antimicrobial agents .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit key inflammatory mediators and enzymes, such as COX-2, which plays a significant role in inflammation and pain pathways. Compounds within this class have been compared favorably against established anti-inflammatory drugs like diclofenac .

Case Studies

  • Anticancer Activity : A study evaluated various pyrazole derivatives for their ability to inhibit cancer cell growth. The results indicated that those with a pyridine substitution exhibited enhanced activity against breast and liver cancer cells, with IC50 values significantly lower than those of control treatments .
  • Antimicrobial Evaluation : In a separate study, this compound was tested against multiple bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as a novel antimicrobial agent .

Research Findings Summary

Biological ActivityTargetIC50 / MIC ValuesReferences
AnticancerMDA-MB-231 (Breast Cancer)< 10 µM
AntimicrobialStaphylococcus aureus16 µg/mL
Anti-inflammatoryCOX-2 InhibitionIC50 = 0.01 µM

Scientific Research Applications

Medicinal Chemistry

The compound shows promising potential in treating various diseases due to its unique structural properties.

Anticancer Activity :
Research indicates that (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol exhibits significant anticancer properties. It has demonstrated effectiveness against multiple cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)

The IC₅₀ values for these cell lines range from 2.43 to 14.65 μM, indicating effective growth inhibition. A focused study highlighted its ability to induce apoptosis in cancer cells by enhancing caspase activity at low concentrations.

Antimicrobial Properties :
This compound also exhibits notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition and Receptor Modulation

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : It may interact with specific receptors, altering signal transduction pathways that control cellular responses to external stimuli.

Case Study 1: Apoptosis Induction

In studies focusing on apoptosis induction, derivatives similar to this compound have shown the ability to significantly enhance caspase activity in cancer cells, confirming their role as apoptosis-inducing agents at low concentrations.

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyridinyl Group

  • (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol (CAS 2092721-92-9, C${11}$H${13}$N$_3$O): This analogue differs in the position of the pyridinyl nitrogen (3- vs. 4-position). The pyridin-3-yl group may alter electronic properties and binding affinity compared to the 4-isomer, as nitrogen positioning affects hydrogen-bonding and dipole interactions .
  • Its molecular formula is likely C${12}$H${15}$N$_3$O, with a higher molecular weight (217.27 g/mol) .

Functional Group Replacements

  • [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol (CAS 1018052-62-4, C$7$H$9$F$3$N$2$O): Substituting pyridin-4-yl with trifluoromethyl introduces a strong electron-withdrawing group. This change likely increases lipophilicity (logP) and metabolic stability, making it more suitable for membrane penetration in drug design .
  • 2-(4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2-nitrophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanol (Compound 10c in ): This complex derivative combines pyrazole, nitrophenyl, and pyridinyl groups. Its molecular weight (403.11 g/mol) and extended conjugation suggest distinct pharmacokinetic profiles compared to the target compound .

Positional Isomerism and Ring Modifications

  • (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol (CAS 746623-99-4, C$7$H${12}$N$_2$O): Here, the hydroxymethyl group is at position 4 instead of 5, and a methyl group replaces the pyridinyl substituent. This positional isomerism may reduce aromatic stacking interactions but increase flexibility .

Structural and Molecular Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol C${11}$H${13}$N$_3$O 203.24 Pyridin-4-yl (position 3), ethyl (position 1), hydroxymethyl (position 5)
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol C${11}$H${13}$N$_3$O 203.24 2092721-92-9 Pyridin-3-yl (position 3)
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol C${12}$H${15}$N$_3$O 217.27 2092801-39-1 Isopropyl (position 1)
[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol C$7$H$9$F$3$N$2$O 194.16 1018052-62-4 Trifluoromethyl (position 3)
(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol C$7$H${12}$N$_2$O 140.18 746623-99-4 Methyl (position 5), hydroxymethyl (position 4)

Implications of Structural Differences

  • Electronic Effects : Pyridinyl groups enhance π-π stacking, while trifluoromethyl groups increase electronegativity, affecting binding to enzymatic targets .
  • Steric Influence : Isopropyl and ethyl groups modulate steric hindrance, impacting compound solubility and target accessibility .
  • Positional Isomerism : Hydroxymethyl placement alters hydrogen-bonding capacity and molecular polarity, influencing bioavailability .

Further studies using crystallographic tools (e.g., SHELX software ) could elucidate conformational preferences, while synthetic routes in and provide pathways for optimizing these derivatives.

Preparation Methods

Pyrazole Ring Construction

The pyrazole core is commonly synthesized via cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds or β-ketoesters. For example, reaction of ethyl hydrazine with a suitable 1,3-dicarbonyl compound can yield the 1-ethylpyrazole scaffold.

Introduction of the Pyridin-4-yl Group

The pyridin-4-yl substituent at the 3-position of the pyrazole ring can be introduced via cross-coupling reactions or by using substituted precursors.

  • Suzuki-Miyaura coupling: A common method involves coupling a 3-bromo-1-ethylpyrazole intermediate with 4-pyridylboronic acid under palladium catalysis.
  • Alternative approach: Using 4-pyridine-substituted α,β-unsaturated ketones as starting materials in the pyrazole ring formation step.

Installation of the Hydroxymethyl Group at C-5

The hydroxymethyl group at the 5-position can be introduced by reduction or functional group transformation:

Purification and Isolation

Purification typically involves:

  • Extraction and washing: Organic layers are washed with aqueous solutions such as sodium bicarbonate or brine to remove impurities.
  • Crystallization: Cooling concentrated solutions to precipitate the product.
  • Drying: Under vacuum or in an oven at controlled temperatures (e.g., 40–50°C).

Representative Preparation Procedure (Adapted from Patent and Literature Data)

Step Description Conditions Notes
1 Preparation of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole intermediate Reflux ethyl hydrazine with 4-pyridine-substituted α,β-unsaturated ketone in ethanol Reaction time: 8–16 h; yield ~70–85%
2 Bromination at 5-position (if needed) NBS in DMF, 0–5°C Prepares 3-bromo intermediate for further functionalization
3 Hydroxymethylation Reaction with formaldehyde in basic aqueous medium Room temperature, 12 h
4 Reduction of formyl intermediate (alternative) NaBH4 in methanol, 0–5°C Yields hydroxymethyl derivative
5 Work-up and purification Extraction with organic solvents, washing with aqueous sodium bicarbonate and brine, drying over MgSO4 Concentration under reduced pressure
6 Crystallization and drying Cooling to 0–5°C, filtration, drying at 40–50°C under vacuum Obtains pure product

Analysis of Preparation Methods

Yields and Purity

  • Yields for the pyrazole ring formation and pyridinyl substitution steps are generally high (70–90%), depending on the purity of starting materials and reaction conditions.
  • Hydroxymethylation or reduction steps typically proceed with yields exceeding 80%.
  • Purity of the final compound can be confirmed by NMR, HPLC, and elemental analysis, with purity levels >95% achievable after recrystallization.

Reaction Conditions Optimization

  • Temperature control is critical, especially during bromination and reduction steps, to avoid side reactions.
  • Use of mild reducing agents like sodium borohydride ensures selective reduction without affecting other functional groups.
  • Washing steps with aqueous sodium bicarbonate and brine are essential to remove acidic or basic impurities.

Scalability and Reproducibility

  • The described synthetic routes are amenable to scale-up, as demonstrated in patent literature where multi-gram to kilogram scale batches are prepared.
  • Reaction times and temperatures are optimized for reproducibility and consistent product quality.

Summary Table of Key Reagents and Conditions

Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrazole formation Ethyl hydrazine, 4-pyridine-substituted ketone Ethanol Reflux (78°C) 8–16 h 70–85 Acid/base catalyst optional
Bromination (optional) N-Bromosuccinimide (NBS) DMF 0–5°C 1–2 h 80–90 Controls substitution at C-5
Hydroxymethylation Formaldehyde, base (NaOH) Water/ethanol RT 12 h 80–90 Electrophilic substitution
Reduction Sodium borohydride (NaBH4) Methanol 0–5°C 1–3 h 85–95 Selective reduction
Purification Sodium bicarbonate, brine washes Various Ambient - - Removes impurities
Crystallization Ethanol, toluene Cooling 0–5°C 2–4 h - Enhances purity

Q & A

Q. Advanced

  • Crystallographic analysis : Use SHELXL or SIR97 to resolve 3D structures and verify binding conformations .
  • Dose-response studies : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Molecular dynamics simulations : Assess binding stability with targets like kinases or receptors to explain variability .

What in vitro assays are commonly used to evaluate the biological activity of this compound?

Q. Basic

  • Enzyme inhibition assays : Measure kinase or protease activity using fluorogenic substrates (e.g., ADP-Glo™ for kinases) .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

How do structural modifications (e.g., substituent changes) influence pharmacological activity?

Q. Advanced

  • Pyridine ring substitutions : Electron-withdrawing groups (e.g., -CF₃) enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Ethyl vs. bulkier alkyl groups : Ethyl at N1 improves solubility, while isopropyl reduces metabolic stability .
  • Hydroxymethyl position : Para-substitution on pyrazole increases hydrogen-bonding potential with enzyme active sites .

What computational methods are used to study target interactions and selectivity?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predict binding modes with proteins like EGFR or COX-2 .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors) for lead optimization .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

How is X-ray crystallography applied in studying the compound’s interaction with biological targets?

Q. Advanced

  • Co-crystallization : Soak protein crystals (e.g., kinases) with the compound to resolve binding poses .
  • Electron density maps : SHELXL refines occupancies and thermal parameters to validate ligand placement .
  • Twinned data analysis : SHELXE resolves pseudo-symmetry in crystals for accurate structure determination .

What challenges exist in developing in vivo models to study this compound’s mechanism of action?

Q. Advanced

  • Bioavailability : Low solubility may require formulation with cyclodextrins or liposomal carriers .
  • Metabolic stability : Cytochrome P450 profiling identifies major metabolites that reduce efficacy .
  • Toxicity screening : Rodent models assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) .

How can researchers assess the compound’s stability under various storage and experimental conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 1–4 weeks, followed by HPLC purity checks .
  • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS .
  • Long-term storage : Lyophilization in amber vials under nitrogen atmosphere prevents oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.